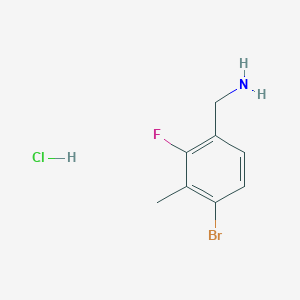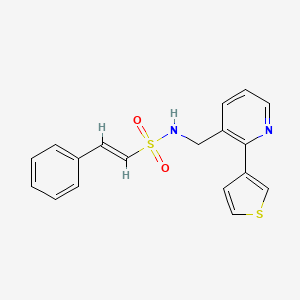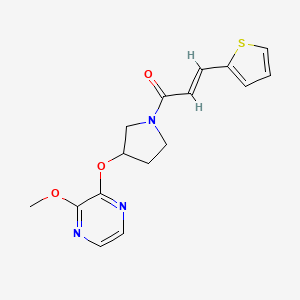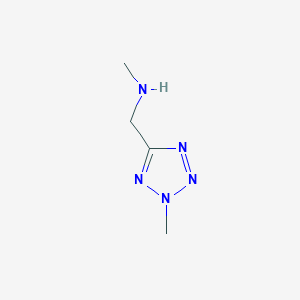![molecular formula C20H20FN3OS B2823221 2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine CAS No. 422533-24-2](/img/structure/B2823221.png)
2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolin-4-ones, which includes the compound , can be achieved through various methods. One such method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the use of 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Chemical Reactions Analysis
The chemical reactions involving quinazolin-4-ones can be quite complex. For instance, selective electrophilic di- and monofluorinations can be used for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Quinazolinone derivatives are synthesized through various chemical strategies, highlighting the interest in accessing novel compounds with potential biological activities. For instance, the synthesis of new quinazolin-4-one derivatives involves methods such as S-arylation, indicating a simple procedure and high conversion rates. These processes are crucial for developing compounds with enhanced properties, including antibacterial activities (Geesi, 2020). Structural characterization, including crystal structure and Hirshfeld surface analysis, provides detailed insights into the molecular configuration and potential interaction sites for biological activity.
Potential Biological Activities
Research into quinazolinone derivatives extends into their biological applications, with several studies investigating their antimicrobial, antitumor, and anti-inflammatory properties. For example, certain quinazolinone compounds exhibit significant antimicrobial activities against a variety of pathogens, suggesting their potential as therapeutic agents (Alagarsamy et al., 2016). Furthermore, the anti-inflammatory activities of fluorine-substituted quinazolinone derivatives have been explored, indicating the structural influence of fluorine on biological efficacy (Sun et al., 2019).
Applications in Fluorescent Sensing and Material Science
Quinazolinone derivatives are also investigated for their applications beyond medicinal chemistry. For instance, the development of fluorescent sensors for amine vapor detection based on quinazolinone derivatives demonstrates their utility in environmental monitoring and food safety (Gao et al., 2016). These applications underscore the adaptability of quinazolinone frameworks in creating functional materials with specific sensing capabilities.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-15-6-3-5-14(11-15)13-26-20-23-18-9-2-1-8-17(18)19(24-20)22-12-16-7-4-10-25-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDFFHDXFSCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

![3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2823152.png)
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2823154.png)

![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)

![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)
